molecular formula C13H13NO3 B1614133 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid CAS No. 33282-10-9

5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid

Cat. No. B1614133
CAS RN: 33282-10-9
M. Wt: 231.25 g/mol
InChI Key: UERITGBANMVLAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles often involves metal-catalyzed reactions, but there is growing interest in developing metal-free synthetic routes due to drawbacks associated with metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid consists of a five-membered isoxazole ring attached to a carboxylic acid group and a phenyl group. The compound’s InChI code is 1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)12-7-11(13(15)16)14-17-12/h3-8H,1-2H3,(H,15,16) .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cycloaddition reactions and glyco-conjugate formation .

Scientific Research Applications

Heterocyclic Compound Synthesis

One notable application involves the transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles. This process is achieved through a series of transformations, demonstrating the compound's utility in synthesizing heterocyclic compounds with potential biological activities (Potkin et al., 2012).

Domino Transformation in Organic Synthesis

Another application is seen in the domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis. This reaction showcases the versatility of isoxazole derivatives in facilitating complex organic reactions, leading to the synthesis of pyrrole-2,4-dicarboxylic acid derivatives, which are valuable in medicinal chemistry and material science (Galenko et al., 2015).

Isoxazole and Oxazole Derivatives Synthesis

The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization has been reported. This method allows for the efficient preparation of carboxylic esters and amides from isoxazole derivatives, highlighting their potential in creating bioactive molecules (Serebryannikova et al., 2019).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways using isoxazole derivatives as intermediates. For instance, the novel one-pot, four-component condensation reaction has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the utility of isoxazole derivatives in multi-component synthetic processes (Ramazani & Rezaei, 2010).

Antitumor and Antibacterial Applications

Isoxazole derivatives exhibit promising applications in the development of antitumor and antibacterial agents. For example, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide revealed its potential in immunological activity, suggesting its utility in designing new immunomodulatory drugs (Jezierska et al., 2003).

Safety and Hazards

  • Keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)12-7-11(13(15)16)14-17-12/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERITGBANMVLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640597
Record name 5-[4-(Propan-2-yl)phenyl]-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33282-10-9
Record name 5-[4-(1-Methylethyl)phenyl]-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33282-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Propan-2-yl)phenyl]-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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